4-n-Hexyloxybenzonitrile
Overview
Description
4-n-Hexyloxybenzonitrile is an organic compound with the molecular formula C13H17NO. It is characterized by a benzene ring substituted with a nitrile group (–CN) and a hexyloxy group (–O–C6H13) at the para position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-n-Hexyloxybenzonitrile can be synthesized through the reaction of 4-cyanophenol with 1-bromohexane in the presence of potassium carbonate. The reaction is typically carried out in dimethylformamide (DMF) as the solvent and stirred at room temperature for 18 hours. The solid by-products are filtered off, and the solution is partitioned between ethyl acetate and hydrochloric acid to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-n-Hexyloxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.
Common Reagents and Conditions
Substitution: Reagents such as sodium or potassium cyanide in ethanol can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the nitrile group.
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Hydrolysis: Formation of carboxylic acids or amides.
Scientific Research Applications
4-n-Hexyloxybenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-n-Hexyloxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The hexyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Similar Compounds
4-n-Butoxybenzonitrile: Similar structure with a butoxy group instead of a hexyloxy group.
4-n-Pentyloxybenzonitrile: Similar structure with a pentyloxy group.
4-n-Octyloxybenzonitrile: Similar structure with an octyloxy group.
Uniqueness
4-n-Hexyloxybenzonitrile is unique due to its specific combination of the nitrile and hexyloxy groups, which confer distinct chemical and physical properties. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it valuable in various applications .
Properties
IUPAC Name |
4-hexoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h6-9H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGNLQDUZSZDPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397429 | |
Record name | 4-n-Hexyloxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66052-06-0 | |
Record name | 4-n-Hexyloxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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